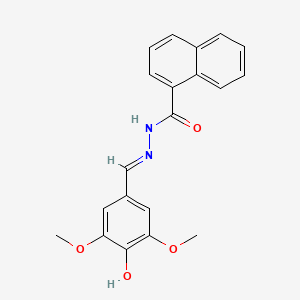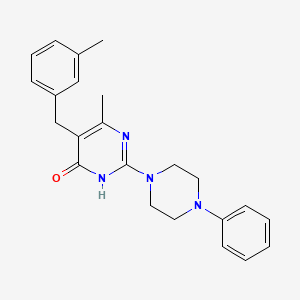
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide, also known as NDHN, is a synthetic compound that has been studied for its potential applications in scientific research. It is a hydrazone derivative of 1-naphthohydrazide and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide is not well understood, but it is believed to involve the interaction of the compound with metal ions and/or proteins in biological systems. Its anti-cancer activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to selectively bind to copper ions and exhibit fluorescence emission. It has also been shown to inhibit the growth of cancer cells, although the mechanism of action is not well understood. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide is its potential as a fluorescent probe for the detection of metal ions, particularly copper ions. Its anti-cancer activity also makes it a promising candidate for further study in cancer research. However, the limitations of this compound include its limited solubility in aqueous solutions, which may affect its ability to be used in biological systems.
Orientations Futures
There are several future directions for the study of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide, including its potential as a fluorescent probe for the detection of other metal ions besides copper. Further studies are also needed to fully understand its anti-cancer activity and its mechanism of action. Additionally, modifications to the compound may improve its solubility in aqueous solutions and enhance its ability to be used in biological systems.
Conclusion:
This compound is a synthetic compound that has been studied for its potential applications in scientific research. Its ability to selectively bind to copper ions and exhibit fluorescence emission makes it a promising candidate for the detection of copper ions in biological systems. This compound also shows potential as an anti-cancer agent, although further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Méthodes De Synthèse
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide has been synthesized through various methods, including the condensation reaction of 1-naphthohydrazide with 4-hydroxy-3,5-dimethoxybenzaldehyde in the presence of a catalyst. Another method involves the reaction of 1-naphthohydrazide with 4-hydroxy-3,5-dimethoxybenzaldehyde in ethanol under reflux conditions. The synthesized compound has been characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind to copper ions and exhibit fluorescence emission, making it a promising candidate for the detection of copper ions in biological systems. This compound has also been studied for its potential anti-cancer activity, with some studies showing that it can inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-25-17-10-13(11-18(26-2)19(17)23)12-21-22-20(24)16-9-5-7-14-6-3-4-8-15(14)16/h3-12,23H,1-2H3,(H,22,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTBHQWWBXOCJX-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827432 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6010110.png)
![3-(2-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-2-piperidinyl}ethyl)phenol](/img/structure/B6010118.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B6010123.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-methyl-2-phenoxyethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6010124.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6010125.png)

![2-{1-(2-ethoxybenzyl)-4-[1-(2-pyridinylmethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6010142.png)




![N-(2-hydroxy-2-pyridin-3-ylethyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6010185.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B6010196.png)
